molecular formula C12H7BrFI B14028661 4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl

Cat. No.: B14028661
M. Wt: 376.99 g/mol
InChI Key: ROOPRHPLQBNCSX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl is a complex organic compound with the molecular formula C12H7BrFI It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.

Scientific Research Applications

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 2-Bromo-4-fluoro-1-iodobenzene
  • (4-bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(4-chlorophenyl)methanol)

Uniqueness

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the biphenyl scaffold. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H7BrFI

Molecular Weight

376.99 g/mol

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-phenylbenzene

InChI

InChI=1S/C12H7BrFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

ROOPRHPLQBNCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)I)F

Origin of Product

United States

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